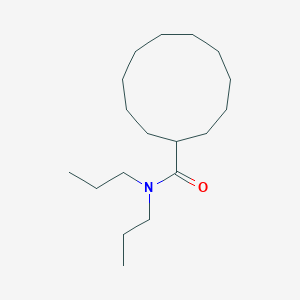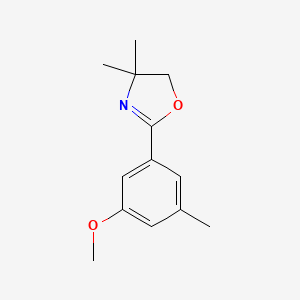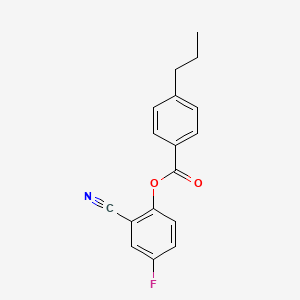
N,N-Dipropylcycloundecanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropylcycloundecanecarboxamide: is an organic compound that belongs to the class of carboxamides. Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is notable for its unique structure, which includes a cycloundecane ring substituted with dipropyl groups and a carboxamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dipropylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-pot process. This involves reacting cycloundecanecarboxylic acid with dipropylamine in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dipropylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-Dipropylcycloundecanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dipropylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-Dipropylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
N,N-Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis and as a dehydrating agent.
N,N-Dimethylethanamine: A tertiary amine used in organic synthesis.
Uniqueness: N,N-Dipropylcycloundecanecarboxamide is unique due to its cycloundecane ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it an important subject of study for researchers aiming to develop new materials and pharmaceuticals.
Propriétés
Numéro CAS |
91424-65-6 |
|---|---|
Formule moléculaire |
C18H35NO |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
N,N-dipropylcycloundecanecarboxamide |
InChI |
InChI=1S/C18H35NO/c1-3-15-19(16-4-2)18(20)17-13-11-9-7-5-6-8-10-12-14-17/h17H,3-16H2,1-2H3 |
Clé InChI |
BQMLPZMCQGEKOH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)C1CCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)





![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)



